molecular formula C8H16N4O2 B15045969 1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide

1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide

Cat. No.: B15045969
M. Wt: 200.24 g/mol
InChI Key: RWAPAAXQIJIKHO-UHFFFAOYSA-N
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Description

1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino and Hydroxyimino Groups: The amino and hydroxyimino groups can be introduced through subsequent reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

1-(2-Amino-2-hydroxyiminoethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of both amino and hydroxyimino groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(2-amino-2-hydroxyiminoethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c9-7(11-14)5-12-3-1-6(2-4-12)8(10)13/h6,14H,1-5H2,(H2,9,11)(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAPAAXQIJIKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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